Ethynylestradiol Impurity M

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the identification, quantification, and characterization of unwanted chemicals that may be present in an API. veeprho.comsimsonpharma.com These impurities can originate from various sources, including the manufacturing process, raw materials, or degradation of the drug substance over time. veeprho.com

The presence of impurities, even in minute quantities, can significantly impact the quality and consistency of a pharmaceutical product. simsonpharma.com A well-defined impurity profile is essential for ensuring batch-to-batch consistency, which is a cornerstone of pharmaceutical quality. pharmainfo.in By monitoring and controlling impurities, manufacturers can guarantee that each batch of the API possesses the same chemical properties, leading to a predictable and reliable therapeutic effect. globalpharmatek.com This rigorous control is mandated by regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to uphold public health and safety. biomedres.uspharmaffiliates.com

Impurity profiling is an indispensable tool throughout the drug development and manufacturing lifecycle. veeprho.compharmaffiliates.com During development, it helps in understanding the formation of process-related impurities and degradation products, which in turn aids in optimizing the synthetic route to minimize their formation. globalpharmatek.com In the manufacturing phase, routine impurity profiling serves as a critical quality control measure to ensure that the final product meets the established specifications. pharmainfo.in It allows for the early detection of any deviations in the manufacturing process that could lead to an increase in impurity levels, thereby preventing the release of substandard products. veeprho.com This proactive approach not only ensures regulatory compliance but also prevents costly recalls and reformulations. pharmaffiliates.com

Overview of Ethynylestradiol as a Model Steroidal API

Ethynylestradiol is a synthetic estrogen and a key component in many oral contraceptives and hormone replacement therapies. ontosight.aidrugbank.com As a steroidal API, its synthesis involves multiple chemical steps, which can lead to the formation of various impurities.

The synthesis of complex molecules like steroids is often a multi-step process. mdpi.comacs.org Each step in the synthesis carries the potential for side reactions, leading to the formation of structurally related impurities. nih.gov These can include isomers, by-products, intermediates, and degradation products. simsonpharma.com The specific nature and quantity of these impurities can be influenced by various factors such as the quality of starting materials, reaction conditions (temperature, pressure, catalysts), and purification methods. veeprho.comijprajournal.com Therefore, a thorough understanding of the synthetic pathway is crucial for predicting and controlling the impurity profile of the final steroidal API. nih.gov

Scope and Research Focus on Ethynylestradiol Impurity M

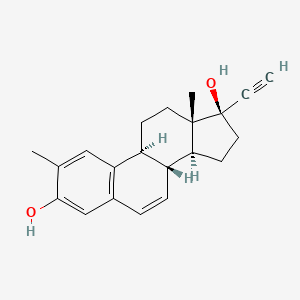

This article focuses specifically on this compound. According to the European Pharmacopoeia (EP), this compound is chemically identified as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol. synzeal.comsimsonpharma.com It is also known by the synonym 2-Methyl Ethynyl (B1212043) Estradiol (B170435). synzeal.com The presence of this specific impurity in Ethynylestradiol is a matter of analytical interest and is subject to control under pharmacopeial standards. ontosight.ai Research into this impurity is essential for developing robust analytical methods for its detection and quantification, thereby ensuring the quality and safety of Ethynylestradiol-containing pharmaceutical products. hemarsh.com

Research Findings on this compound

Detailed research and analysis are crucial for the characterization and control of pharmaceutical impurities. The following tables provide key information regarding this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol | synzeal.comsimsonpharma.com |

| Synonym | 2-Methyl Ethynyl Estradiol | synzeal.com |

| CAS Number | 3240-39-9 | pharmaffiliates.com |

| Molecular Formula | C₂₁H₂₆O₂ | synzeal.compharmaffiliates.com |

| Molecular Weight | 310.43 g/mol | pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H24O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H24O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,5-6,11-12,15-16,18,22-23H,7-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 |

InChI Key |

WZHDKGOPJSUDCC-OKSLILNBSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O |

Canonical SMILES |

CC1=CC2=C(C=CC3C2CCC4(C3CCC4(C#C)O)C)C=C1O |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Ethynylestradiol Impurity M

Systematic Naming and Synonyms for Ethynylestradiol Impurity M

The unique chemical structure of this compound is systematically defined by internationally recognized naming conventions, ensuring clarity and consistency in scientific communication.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound that precisely describes its molecular architecture. According to the European Pharmacopoeia (EP), this compound is designated as Ethinylestradiol Impurity M.

The formal IUPAC name for this impurity is (17α)-2-Methyl-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol . nih.gov This nomenclature specifies the stereochemistry at the 17th carbon (17α), the presence of a methyl group at the 2nd carbon, the absence of a methyl group at the 19th position (19-nor), the steroidal pregna backbone, the aromatic A-ring indicated by the triene system, the ethynyl (B1212043) group at the 20th position, and the two hydroxyl groups at positions 3 and 17.

In addition to its formal names, this compound is also known by several synonyms in academic and industrial settings. These alternative names are often used for brevity and convenience.

A commonly used synonym is 2-Methyl Ethynyl Estradiol (B170435) . Another systematic synonym that is frequently encountered is (17alpha)-2-Methyl-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol . nih.gov

Table 1: Nomenclature of this compound

| Type | Name |

|---|---|

| EP Designation | Ethinylestradiol Impurity M |

| IUPAC Name | (17α)-2-Methyl-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol |

| Synonym | 2-Methyl Ethynyl Estradiol |

| Synonym | (17alpha)-2-Methyl-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol |

Structural Characteristics and Chemical Formula

The chemical formula and molecular weight of this compound provide foundational information about its elemental composition and mass.

This compound is composed of 21 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms, leading to the molecular formula C21H26O2 . Based on this composition, the calculated molecular weight of the impurity is approximately 310.43 g/mol .

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H26O2 |

| Molecular Weight | 310.43 g/mol |

| CAS Number | 3240-39-9 |

The structure of this compound is closely related to that of ethinylestradiol, with the key distinction being the presence of an additional methyl group on the A-ring of the steroid nucleus. This methyl group is located at the C-2 position. The core structure retains the characteristic features of ethinylestradiol, including the 17α-ethynyl group, which is crucial for its activity, and the phenolic A-ring.

The steroid nucleus of this compound contains several chiral centers, leading to the possibility of multiple stereoisomers. The specific stereochemistry designated in the IUPAC name, (17α), is a critical determinant of its three-dimensional shape. The spatial arrangement of the atoms, particularly at the chiral centers of the steroid backbone, influences its physicochemical properties and its interaction with analytical systems. While other stereoisomers are theoretically possible, the designation "Impurity M" in the context of the European Pharmacopoeia typically refers to the specific diastereomer identified during the synthesis or degradation of ethinylestradiol.

Orthogonal Structural Confirmation Techniques

The definitive structural elucidation of a pharmaceutical impurity like this compound requires the application of multiple, independent analytical techniques. This orthogonal approach ensures a high degree of confidence in the assigned structure. While specific, detailed analytical data for the structural confirmation of this compound is not extensively available in the public domain, the standard analytical workflow for such a compound would involve a combination of spectroscopic methods.

For a comprehensive structural analysis, a combination of the following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to map the carbon-hydrogen framework of the molecule. These techniques would provide detailed information about the connectivity of atoms and the stereochemical relationships between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule, and the resulting fragmentation pattern would offer valuable clues about the different structural components and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ethynyl (-C≡CH) groups, based on their characteristic absorption frequencies.

X-ray Crystallography: In cases where a suitable single crystal of the impurity can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining a high-quality crystal of an impurity can be challenging.

The combination of these orthogonal techniques provides complementary information, leading to an unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR, ¹³C-DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a comprehensive NMR analysis would be essential to confirm the presence and positioning of the additional methyl group on the aromatic ring, which distinguishes it from the parent compound, ethinylestradiol.

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. Key diagnostic signals would include those for the aromatic protons, the ethynyl proton, the angular methyl group, and the additional methyl group on the aromatic ring. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would allow for the precise assignment of each proton to its position in the steroid nucleus.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals would indicate the type of carbon (alkane, alkene, aromatic, alkyne, alcohol-substituted). The presence of an additional signal in the aromatic region, compared to the spectrum of ethinylestradiol, would be a key indicator of the methyl-substituted aromatic ring.

¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique would be instrumental in confirming the assignments made in the standard ¹³C NMR spectrum.

A representative, though generalized, data table for the expected NMR signals is presented below. Actual experimental values can vary slightly based on the solvent and instrument used.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.5 - 7.5 | m | Ar-H |

| Ethynyl Proton | ~2.6 | s | C≡C-H |

| Aromatic Methyl | ~2.2 | s | Ar-CH₃ |

| Angular Methyl | ~0.9 | s | C-18 CH₃ |

| Steroidal Protons | 0.8 - 3.0 | m | CH, CH₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 110 - 160 | C-1, C-2, C-3, C-4, C-5, C-10 |

| Ethynyl Carbons | 70 - 90 | C-20, C-21 |

| C-17 | ~80 | |

| C-13 | ~47 | |

| Steroidal Carbons | 20 - 50 | CH, CH₂ |

| Aromatic Methyl | ~20 | Ar-CH₃ |

| Angular Methyl | ~12 | C-18 CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected absorption bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

C≡C-H stretching: A sharp, medium intensity band around 3300 cm⁻¹ for the terminal alkyne.

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C≡C stretching: A weak band around 2100 cm⁻¹.

C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.

C-O stretching: Bands in the 1000-1200 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| C≡C-H (Alkyne) | ~3300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C≡C (Alkyne) | ~2100 (weak) |

| C=C (Aromatic) | 1500 - 1600 |

| C-O (Alcohol) | 1000 - 1200 |

High-Resolution Mass Spectrometry (HRMS) in Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₂₁H₂₆O₂, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The expected exact mass can be calculated based on the isotopic masses of the constituent elements. This experimentally determined exact mass would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm). This data is invaluable in distinguishing it from other potential impurities with the same nominal mass.

| Technique | Expected Result |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ or [M+Na]⁺ with high mass accuracy |

| Calculated Exact Mass for C₂₁H₂₆O₂ | 310.1933 |

Mechanisms and Pathways of Formation of Ethynylestradiol Impurity M

Synthesis-Related Impurity Generation

Impurities can be introduced or created at various stages of the manufacturing process, from the raw materials to the final crystallization steps. daicelpharmastandards.comwho.int

The synthesis of ethinylestradiol involves a series of chemical transformations starting from precursor molecules. If the raw materials or intermediates used in the synthesis contain related substances or by-products, these can potentially be carried through the synthetic route and result in the formation of impurities like Impurity M. For instance, the presence of methylated analogs in the starting materials could lead to the formation of 2-Methyl Ethynyl (B1212043) Estradiol (B170435).

The conditions under which chemical reactions are carried out play a significant role in determining the impurity profile of the final product. who.int Factors such as temperature, pressure, pH, solvent composition, and the presence of catalysts can all influence the types and quantities of impurities formed. For example, specific temperature ranges or the use of certain catalysts might favor side reactions that lead to the methylation of the ethinylestradiol molecule at the C-2 position, resulting in the formation of Impurity M. The rate of crystallization and the composition of the solvent used during this purification step can also impact the incorporation of impurities into the final crystalline structure. who.int

The chosen synthetic pathway for ethinylestradiol can inherently lead to the formation of specific impurities. Some synthetic routes for creating estradiol derivatives or their analogs might inadvertently produce methylated versions. For example, in the synthesis of mestranol, the 3-methyl ether of ethinylestradiol, impurities in the starting materials or side reactions could potentially lead to the formation of other methylated analogs. wikipedia.org Research into the synthesis of radiolabeled estradiol derivatives has also highlighted the formation of various impurities, demonstrating how modifications to the core structure can introduce unexpected by-products. nih.gov

Degradation Pathways of Ethynylestradiol Leading to Impurity M

Ethinylestradiol, like many complex organic molecules, can degrade under various stress conditions, leading to the formation of degradation products. researchgate.net

Forced degradation studies are essential in identifying potential degradation products that could form under various environmental conditions. researchgate.net These studies involve subjecting the drug substance to harsh conditions such as acid and alkali hydrolysis, oxidation, heat, and light. researchgate.netresearchgate.net A bibliographic survey has indicated that combined oral contraceptives containing ethinylestradiol can have at least 18 known degradation products. researchgate.net

When subjected to acidic conditions, ethinylestradiol can undergo hydrolysis. While the primary focus of acid-catalyzed hydrolysis studies is often the cleavage of conjugated groups, the acidic environment can also promote other reactions, such as rearrangements or other modifications to the steroid nucleus, potentially leading to the formation of various degradation products. Although direct evidence from the provided search results specifically linking acid-catalyzed hydrolysis to the formation of Impurity M is not available, this pathway remains a potential route for the generation of various impurities.

Chemical Stress Degradation Studies and Resulting Impurities

Alkaline Hydrolysis Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For Ethinylestradiol, the stability under hydrolytic conditions is a key parameter. While some compounds undergo hydrolysis in acidic or alkaline environments, Ethinylestradiol is generally considered stable against hydrolysis due to the absence of functional groups that are readily hydrolyzed under environmental conditions. nih.gov

Forced degradation studies, however, may involve treating the drug substance with acidic or alkaline solutions to induce degradation. omicsonline.org In alkaline conditions (e.g., using 0.1 N NaOH), the primary interaction would be with the phenolic hydroxyl group at the C3 position, forming a phenolate (B1203915) salt. oup.com This process does not typically lead to the cleavage of the steroid's core structure or the addition of a methyl group. Therefore, the formation of Ethynylestradiol Impurity M, which is a methylated derivative, is not a reported outcome of alkaline hydrolysis.

Oxidative Degradation Mechanisms and Oxidative By-products

Oxidative degradation is a common pathway for phenolic compounds like Ethinylestradiol. Exposure to oxidizing agents, such as hydrogen peroxide, ozone, or atmospheric oxygen, can lead to a variety of by-products. nih.govacs.org The reaction with ozone, for instance, is known to be rapid and can result in by-products with opened phenolic rings. nih.gov

Studies using advanced oxidation processes have shown that Ethinylestradiol is transformed into various initial products that exhibit substantially lower estrogenic activity. acs.org The primary sites of oxidative attack are the phenolic A-ring and the ethynyl group. This can lead to the formation of hydroxylated derivatives, quinone-like structures, and products of aromatic ring cleavage. nih.govnih.gov A catalytic oxidative degradation using an iron complex (FeIII-TAML) and hydrogen peroxide was found to produce epimers of 17α-ethynyl-1,4-estradiene-10,17β-diol-3-one as initial intermediates. nih.gov

However, none of the documented oxidative degradation pathways for Ethinylestradiol report methylation of the aromatic ring. The process involves the addition of oxygen or removal of electrons, which is mechanistically distinct from the addition of a methyl group required to form Impurity M.

Table 1: Summary of Oxidative Degradation Findings for Ethinylestradiol

| Oxidizing Agent | Key Findings | Resulting By-products | Formation of Impurity M |

| Ozone (O₃) | Rapid degradation, leading to decreased estrogenicity. nih.gov | By-products with opened phenolic ring structures (e.g., masses 302 and 344 u). nih.gov | Not reported. |

| FeIII-TAML/H₂O₂ | Rapid oxidation at pH 10.21. nih.gov | 17α-ethynyl-1,4-estradiene-10α,17β-diol-3-one (1a) and 17α-ethynyl-1,4-estradiene-10β,17β-diol-3-one (1b). nih.gov | Not reported. |

| Hydroxyl Radicals (•OH) | Effective degradation via heterogeneous photo-catalysis. scirp.org | Leads to mineralization (complete breakdown) of the hormone. scirp.org | Not reported. |

Photolytic Degradation Processes and Photoproducts

Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. Ethinylestradiol absorbs UV light (around 281 nm) and is susceptible to direct photolysis by sunlight. nih.govacs.org Studies have investigated its degradation under various light sources, including UV lamps and simulated solar light. acs.orgrsc.orgscielo.br

The photolytic degradation of Ethinylestradiol in water can follow first-order kinetics. nih.gov The process primarily results in the formation of monohydroxy, dihydroxy, and dehydrogenated derivatives with the steroidal structure remaining intact. nih.gov Heterogeneous photocatalysis, often using a catalyst like Titanium dioxide (TiO₂), can significantly enhance the degradation rate by generating highly reactive hydroxyl radicals. scirp.orgrsc.orgnih.gov This advanced process can lead to the complete mineralization of the compound. scirp.org

While photolysis is an important degradation pathway for Ethinylestradiol, the resulting products are typically hydroxylated or otherwise modified through radical reactions. The addition of a methyl group to the aromatic ring to form Impurity M is not a known outcome of photolytic degradation processes.

Thermal Degradation Kinetics and Products

Thermal stability is a crucial factor for pharmaceuticals. Thermal analysis of Ethinylestradiol shows it is stable up to a certain temperature, after which it undergoes decomposition. mdpi.com Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have determined that anhydrous Ethinylestradiol is thermally stable up to approximately 177°C. mdpi.comresearchgate.net Above this temperature, a main decomposition process occurs, typically in the range of 175–375°C. mdpi.comx-mol.com

The kinetic study of this thermal decomposition suggests it is a single-step process. mdpi.comresearchgate.net Thermal degradation involves the breaking of chemical bonds due to high thermal energy, leading to the breakdown of the molecule into smaller, unspecified products. This process is one of decomposition, not the specific and structured addition of a methyl group. Therefore, the formation of this compound is not an expected product of thermal stress.

Table 2: Thermal Degradation Kinetics of Ethinylestradiol

| Kinetic Method | Temperature Range (°C) | Key Finding | Reference |

| Kissinger, Friedman, Flynn–Wall–Ozawa | 175–375 | The main decomposition is a single-step process, invariable with the heating rate. | mdpi.com |

| Thermogravimetric Analysis (TGA) | 25-500 | Anhydrous EE is stable up to 177°C. The main decomposition occurs between 187-324°C. | mdpi.com |

Metal Ion Catalyzed Degradation

Metal ions can act as catalysts in the degradation of organic compounds. In the context of Ethinylestradiol, metal ions can participate in or accelerate oxidative degradation pathways. nih.gov For instance, certain metal complexes are designed specifically to catalyze the oxidation of pollutants. nih.gov The Fe(III)-TAML system is an example of a metal-containing catalyst that rapidly oxidizes Ethinylestradiol in the presence of an oxidant. nih.gov

Furthermore, the modification of photocatalysts like TiO₂ with metal ions (such as silver, vanadium, or iron) can enhance their efficiency in degrading organic pollutants by improving light absorption and reducing the recombination of electron-hole pairs. rsc.orgmdpi.com However, the role of the metal ion is to facilitate existing degradation mechanisms, primarily oxidation. There is no evidence in the reviewed literature to suggest that metal ions catalyze a methylation reaction to form this compound.

Influence of Storage Conditions on Impurity M Formation

The stability of a drug product is highly dependent on its storage conditions. Factors such as temperature, humidity, and light can accelerate the degradation of the API and the formation of impurities. researchgate.net For Ethinylestradiol-containing products, stability studies are performed under various conditions (e.g., long-term, intermediate, and accelerated) to assess the impurity profile over time. geneesmiddeleninformatiebank.nl

Studies on combination oral contraceptives have shown that exposure to conditions like dry heat, moisture, and photolytic stress can lead to the formation of various degradation products. nih.gov Under accelerated storage conditions (e.g., higher temperature and humidity), a slight increase in total impurities is often observed. geneesmiddeleninformatiebank.nl However, the available literature does not specifically identify this compound as a product formed under typical or accelerated storage conditions. While general degradation may increase, the specific formation of a methylated impurity is not a documented outcome of storage-related stress.

Analytical Methodologies for the Characterization and Quantification of Ethynylestradiol Impurity M

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying Ethynylestradiol Impurity M from the active pharmaceutical ingredient (API) and other related substances. The choice of technique depends on the specific requirements of the analysis, from routine quality control to comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Ethynylestradiol and its impurities due to its high resolution, sensitivity, and reproducibility. tlcstandards.comtlcstandards.com The development of a stability-indicating HPLC method is essential for separating Impurity M from Ethynylestradiol and any potential degradation products. analyticachemie.in Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific. synzeal.com

The choice of stationary phase is critical for achieving the desired chromatographic resolution between Ethynylestradiol and Impurity M. Reversed-phase columns are overwhelmingly preferred for the analysis of these relatively non-polar steroidal compounds.

Octadecylsilane (ODS, C18): This is the most common stationary phase for this application. Its long alkyl chains provide strong hydrophobic interactions, leading to effective separation of closely related steroid structures. simsonpharma.com Columns such as the Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) and Phenomenex C18 (150 x 4.6 mm, 5µ) have been successfully used in methods developed for Ethynylestradiol and its related substances. synzeal.com

Octylsilane (C8): C8 columns have shorter alkyl chains than C18, resulting in slightly less retention for non-polar compounds. They can offer different selectivity and may be advantageous in optimizing separation from specific impurities.

Fused-Core Particles: Columns with fused-core particles can provide higher efficiency and faster separations at lower backpressures compared to traditional fully porous particles. A sub-2 µm fused-core C8 column has been utilized for separating impurities in combination drug products containing Ethynylestradiol. nih.gov

The selection process often involves screening several columns with different chemistries to find the one that provides the best resolution for the critical peak pair, in this case, Ethynylestradiol and Impurity M. sigmaaldrich.com

| Stationary Phase Type | Example Column | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C18 (ODS) | Agilent Zorbax SB C18 | 4.6 mm × 250 mm | 5 µm | |

| C18 (ODS) | Phenomenex C18 | 150 mm x 4.6 mm | 5 µm | synzeal.com |

| C18 (ODS) | Thermo Scientific Syncronis C18 | N/A | N/A | pharmaffiliates.com |

| C8 | Kromasil C8 | 4.6 mm x 150 mm | 5 µm | nih.gov |

Mobile phase composition is a powerful tool for optimizing the selectivity and efficiency of the separation. For reversed-phase HPLC of Ethynylestradiol and its impurities, the mobile phase typically consists of an aqueous component and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) is the most common organic solvent due to its low viscosity and UV transparency. Methanol is also used, sometimes in combination with acetonitrile, to modify selectivity. synzeal.com

Aqueous Phase: Water (HPLC grade) is the primary aqueous component. Buffers, such as phosphate (B84403) buffers, may be incorporated to control the pH and improve peak shape, although for neutral steroids like Ethynylestradiol and Impurity M, a simple water/organic mobile phase is often sufficient. nih.gov

Gradient vs. Isocratic Elution: Gradient elution, where the proportion of the organic solvent is increased during the run, is generally preferred for impurity profiling. This allows for the elution of more strongly retained impurities in a reasonable time while maintaining good resolution for early-eluting peaks. A gradient method using water and acetonitrile is common. nih.gov For simpler, routine QC tests, an isocratic method with a fixed mobile phase composition (e.g., acetonitrile and water in a 55:45 v/v ratio) can be effective. synzeal.com

Optimization involves adjusting the organic solvent ratio, gradient slope, flow rate, and column temperature to achieve baseline separation of all relevant peaks, including Impurity M, with good peak symmetry. daicelpharmastandards.com

The choice of detector is dictated by the chromophoric properties of the analyte and the required sensitivity.

UV/Vis and Photodiode Array (PDA) Detection: Ethynylestradiol and its impurities contain a phenolic ring, which provides strong UV absorbance. simsonpharma.com Detection is commonly performed at wavelengths between 210 nm and 280 nm. synzeal.com A wavelength of 210 nm is often used for detecting Ethynylestradiol and its related substances. synzeal.com A PDA detector is particularly valuable during method development as it provides spectral data for all peaks, which can be used to assess peak purity and aid in the identification of unknown impurities. synzeal.com

Fluorescence Detection: For detecting very low levels of Ethynylestradiol, fluorescence detection offers significantly higher sensitivity than UV absorption. The native fluorescence of the phenolic group can be utilized, with typical excitation at 285 nm and emission at 310 nm. This enhanced sensitivity is crucial when quantifying trace-level impurities or in bioanalytical applications.

| Detector Type | Typical Wavelength(s) | Advantages | Reference |

|---|---|---|---|

| UV/Vis | 210 nm, 225 nm, 245 nm, 280 nm | Robust, widely available, suitable for QC | synzeal.comtlcstandards.com |

| Photodiode Array (PDA) | Scans a range (e.g., 200-400 nm) | Provides spectral data, peak purity analysis | synzeal.com |

| Fluorescence | Excitation: ~285 nm, Emission: ~310 nm | Superior sensitivity for trace analysis |

While HPLC is the primary method for analyzing non-volatile impurities like Impurity M, Gas Chromatography (GC) can be a valuable tool, particularly when coupled with Mass Spectrometry (GC-MS). Its application for steroidal impurities often requires derivatization to increase the volatility and thermal stability of the analytes. However, a GC-MS method has been developed for the simultaneous quantification of Ethynylestradiol and Drospirenone without derivatization. Such a method could be adapted to screen for volatile or semi-volatile impurities. The high temperatures of the GC injector and column can sometimes cause degradation of thermally labile molecules, but for stable impurities, GC-MS provides excellent sensitivity and structural information.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective screening tool for the qualitative identification of Ethynylestradiol and its impurities. It is often used as a limit test to ensure impurities are below a certain threshold. For separation, a silica (B1680970) gel plate is typically used with a non-aqueous mobile phase, such as a mixture of benzene, ether, and glacial acetic acid. After development, spots are visualized under UV light (254 nm). While primarily qualitative, densitometric scanning of the TLC plate can provide semi-quantitative results. TLC is particularly useful in early stages of process development or for rapid identity checks where the high precision of HPLC is not required.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Hyphenated Techniques for Identification and Quantification

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of pharmaceutical impurities. For a substance like this compound, these methods provide the necessary selectivity and sensitivity to isolate the impurity from the main compound and other related substances, and then to identify and quantify it, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities, including those of Ethynylestradiol. researchgate.net It is particularly well-suited for non-volatile and thermally labile compounds, which are common characteristics of steroid derivatives. The method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of a mass spectrometer, enabling the effective separation and identification of impurities in complex mixtures. mdpi.com A validated LC-MS method can be used to confirm the chemical structures of degradation products or process-related impurities of Ethynylestradiol. researchgate.netasianpubs.org

The choice of ionization source is critical in LC-MS and depends on the analyte's physicochemical properties, such as polarity and thermal stability. youtube.com

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and medium-polar molecules, and it works well for both small molecules and large macromolecules. ESI is often the preferred method for compounds that can be ionized in solution and is less suitable for nonpolar compounds. chromatographyonline.comaustinpublishinggroup.com Given the steroidal structure of Ethynylestradiol and its potential impurities, ESI is a highly effective ionization mode. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile analytes that are stable at higher temperatures. youtube.com The ionization process occurs in the gas phase, making it a good choice for compounds that are not readily ionized by ESI. austinpublishinggroup.com For certain non-polar impurities or specific mobile phase conditions, APCI can offer better sensitivity than ESI. nih.gov

| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ionization occurs in the liquid phase by creating a fine spray of charged droplets. | Ionization occurs in the gas phase via corona discharge. |

| Analyte Polarity | Ideal for polar to moderately nonpolar compounds. chromatographyonline.com | Effective for nonpolar to moderately polar compounds. austinpublishinggroup.com |

| Molecular Weight Range | Wide range, including large macromolecules. youtube.com | Typically used for compounds with lower to moderate molecular weights. chromatographyonline.com |

| Thermal Stability | Suitable for thermally labile compounds. chromatographyonline.com | Requires the analyte to be thermally stable. youtube.com |

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown impurities. amazonaws.com In this technique, a precursor ion corresponding to the impurity of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. amazonaws.com The fragmentation pattern provides a structural fingerprint that helps in identifying the molecule. This high-sensitivity method is crucial for confirming the identity of impurities and is widely applied in pharmacokinetic and bioequivalence studies of Ethynylestradiol. nih.govnih.gov Derivatization with agents like dansyl chloride can be employed to enhance sensitivity, allowing for quantification at very low levels (pg/mL). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. nih.gov While steroids like Ethynylestradiol and its impurities are generally not volatile, GC-MS can be applied after a derivatization step. Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. thermofisher.com GC-MS offers high chromatographic resolution and is a valuable tool for separating and identifying specific types of impurities that may not be amenable to LC-MS analysis. nih.govnih.gov

On-Line HPLC-NMR and HPLC-MS Coupling

For unambiguous structure elucidation of a completely unknown impurity, on-line coupling of HPLC with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed. This powerful combination provides orthogonal information. HPLC separates the impurity, MS provides accurate mass and fragmentation data, and NMR gives detailed information about the molecular structure, including the connectivity of atoms. While technically complex and less common for routine analysis, HPLC-NMR and HPLC-MS coupling is the definitive method for characterizing novel or unknown impurities like this compound.

Method Validation Parameters for this compound Analysis

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netbepls.com The core validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥0.999 is typically desired. africanjournalofbiomedicalresearch.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98% and 102%. africanjournalofbiomedicalresearch.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.

Intermediate Precision (Inter-day precision/Ruggedness): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. The Relative Standard Deviation (RSD) should typically be below 2.0%. africanjournalofbiomedicalresearch.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. humanjournals.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Objective | Typical Acceptance Criteria for Impurity Method |

|---|---|---|

| Specificity | Ensure the signal is from the impurity of interest without interference. | Peak purity analysis passes; no co-elution with API or other impurities. ijcpa.in |

| Linearity | Demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.99. bepls.com |

| Accuracy | Measure the agreement between the experimental and true value. | Recovery typically within 80-120% for impurities at specified levels. |

| Precision (%RSD) | Assess the degree of scatter in a series of measurements. | Repeatability and Intermediate Precision RSD ≤ 5-15% depending on concentration. |

| LOD | Determine the lowest concentration that can be detected. | Signal-to-noise ratio of approximately 3:1. researchgate.net |

| LOQ | Determine the lowest concentration that can be accurately measured. | Signal-to-noise ratio of approximately 10:1; must be precise and accurate. humanjournals.comresearchgate.net |

| Robustness | Verify method reliability against minor procedural changes. | System suitability parameters remain within limits despite small variations (e.g., pH, flow rate). humanjournals.com |

Specificity and Selectivity Studies (e.g., Stability-Indicating Methods)

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, stability-indicating methods are paramount. These methods can separate and quantify the impurity from the active pharmaceutical ingredient (API), other related impurities, and degradation products that might form under various stress conditions.

Forced degradation studies are a important part of developing stability-indicating methods. nih.gov These studies involve subjecting the drug product to harsh conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.gov A successful stability-indicating method will demonstrate baseline separation of the Impurity M peak from all other peaks generated during these stress tests. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, often utilizing a photodiode array (PDA) detector to check for peak purity. bepls.comijcpa.in The specificity of the method is confirmed if no interference is observed from blank solutions, placebo, or other known impurities at the retention time of this compound. ijcpa.in The development of such methods can be complex due to the high number of potential impurities and the low concentrations of both the active ingredients and their degradation products. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the LOD and LOQ are typically established by preparing a series of diluted solutions and analyzing them. bepls.com The LOD can be determined based on the signal-to-noise ratio, which is commonly accepted to be 3:1. The LOQ is often established at a signal-to-noise ratio of 10:1. researchgate.net Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. It is crucial to establish these limits to ensure that even trace amounts of Impurity M can be reliably quantified, especially considering the low concentration at which impurities are often present in pharmaceutical formulations. humanjournals.com For instance, in one validated method, the LOQ for ethinylestradiol and its impurities was established at a level that is less than the reporting threshold of 0.1%. ijcpa.in

The following table provides an example of LOD and LOQ values for Ethinyl Estradiol (B170435) and a related compound from a validation study.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Ethinyl Estradiol | 1.399 | 4.24 |

| Gestodene | 3.909 | 11.85 |

This data is illustrative and derived from a study on Ethinyl Estradiol and Gestodene, demonstrating typical ranges for such compounds. researchgate.net

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. To establish the linearity for the quantification of this compound, a series of solutions of the impurity standard are prepared at different concentrations. bepls.com This range typically spans from the LOQ to about 150% or 200% of the expected impurity concentration. bepls.comnih.gov

These solutions are then injected into the analytical instrument, and the responses (e.g., peak area in HPLC) are plotted against the corresponding concentrations to construct a calibration curve. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be very close to 1 (e.g., ≥ 0.99). bepls.com A linear relationship ensures that the concentration of Impurity M in a sample can be accurately calculated from its response. For instance, a linearity study for ethinylestradiol-related impurities was conducted over a range of 0.125 to 0.75 µg/mL. nih.govresearchgate.net

Precision (Repeatability, Intermediate Precision)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples of a homogeneous sample at the 100% test concentration. bepls.comijcpa.in

Intermediate Precision (Inter-assay precision) : This evaluates the precision within the same laboratory but on different days, with different analysts, or using different equipment. This demonstrates the ruggedness of the method in a typical laboratory setting. bepls.com

Below is a table illustrating the kind of data generated during precision studies for ethinylestradiol impurities.

| Impurity | Method Precision (% w/w) | Intermediate Precision (% w/w) |

| 6α-Hydroxy Ethinylestradiol | 0.88 | 0.90 |

| 6β-Hydroxy Ethinylestradiol | 1.1 | 1.0 |

| 6-Keto Ethinylestradiol | 1.10 | 1.0 |

| Δ9,11-Ethinylestradiol | 1.10 | 1.1 |

| Δ6-Ethinylestradiol | 1.3 | 1.33 |

This table is a representative example based on data for various ethinylestradiol impurities. bepls.com

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined through recovery studies. In these studies, a known amount of the this compound standard is spiked into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). researchgate.net

The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are typically within a range of 98% to 102% for impurities, although this can vary based on the concentration. Good recovery values indicate that the method is free from significant matrix effects and can accurately quantify the amount of Impurity M in the sample. For example, recovery studies for ethinylestradiol-related impurities have been conducted in the range of 0.2 to 0.6 µg/mL. nih.govresearchgate.net

Reference Standards and Certified Reference Materials for Impurity M

The availability of high-purity reference standards and certified reference materials (CRMs) for this compound is fundamental for the accurate identification and quantification of this impurity. These standards serve as the benchmark against which samples are compared.

Reference standards for this compound, chemically known as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol, are available from various commercial suppliers. synzeal.compharmaffiliates.com These standards are typically supplied with a Certificate of Analysis (COA) that includes detailed characterization data, such as identity confirmed by NMR and Mass Spectrometry, and purity determined by HPLC. synzeal.com They are essential for a variety of applications including analytical method development, method validation, and routine quality control testing. synzeal.comsynzeal.com

Advanced Research in Impurity Profiling and Control of Ethynylestradiol

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govnih.gov The application of QbD principles is instrumental in developing robust analytical methods for the detection and quantification of Ethynylestradiol Impurity M. dntb.gov.uanih.gov

A foundational step in the QbD framework is a thorough risk assessment to identify process parameters that could potentially impact the formation and control of Impurity M. ispe.org Tools such as Failure Mode and Effects Analysis (FMEA) are used to prioritize parameters based on their potential risk to a critical quality attribute (CQA), in this case, the level of Impurity M. High-risk factors, such as reaction temperature, reagent concentration, and pH, are then studied systematically.

The knowledge gained from risk assessment and subsequent experimentation is used to define a "design space." This is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within this defined space ensures that the manufacturing process consistently produces Ethynylestradiol with Impurity M levels below the acceptance criteria.

Table 1: Illustrative Risk Assessment for the Control of this compound

| Potential Failure Mode | Potential Cause | Potential Effect | Severity | Occurrence | Detection | Risk Priority Number (RPN) |

|---|---|---|---|---|---|---|

| Incomplete Reaction | Insufficient Reagent A | Increased level of starting material | 5 | 3 | 2 | 30 |

| Formation of Impurity M | High Reaction Temperature | Exceeds specification for Impurity M | 8 | 4 | 3 | 96 |

| Degradation of Ethynylestradiol | pH outside optimal range | Formation of various degradation products | 7 | 3 | 2 | 42 |

Note: This table is for illustrative purposes. Severity, Occurrence, and Detection are typically rated on a 1-10 scale.

To understand the relationships between identified risk factors and the response (level of Impurity M), multivariate experimental designs, such as Design of Experiments (DoE), are employed. nih.govnih.gov These studies allow for the simultaneous evaluation of multiple factors, revealing complex interactions that would be missed by traditional one-factor-at-a-time experiments. For an analytical method, robustness is evaluated by purposefully varying parameters like mobile phase composition, pH, column temperature, and flow rate to ensure the method's performance remains acceptable. nih.govresearchgate.net

Table 2: Example of a Multivariate Design for Method Robustness

| Factor | Level 1 (-) | Level 2 (+) | Response Measured |

|---|---|---|---|

| Column Temperature (°C) | 35 | 45 | Resolution between Ethynylestradiol and Impurity M |

| Mobile Phase pH | 2.8 | 3.2 | Tailing Factor of Impurity M Peak |

| Flow Rate (mL/min) | 1.1 | 1.3 | Retention Time of Impurity M |

In-Silico Tools and Computational Chemistry in Impurity Prediction

In-silico, or computational, tools are increasingly used to predict the properties and behavior of molecules, accelerating method development and enhancing process understanding without the need for extensive experimentation. nih.govfrontiersin.org

Quantitative Structure-Retention Relationship (QSRR) models establish a mathematical link between the chemical structure of a molecule and its chromatographic retention time. uliege.be These models use calculated "molecular descriptors"—numerical values that encode the physicochemical properties of a molecule—to predict the retention time of compounds like Impurity M. chromatographyonline.com By building a QSRR model with Ethynylestradiol and its known impurities, the retention time of a hypothetical or newly identified impurity can be predicted, which is highly valuable for assessing potential co-elution issues in an established analytical method. nih.gov

Table 3: Key Molecular Descriptor Classes for QSRR Modeling

| Descriptor Class | Description | Example Descriptors |

|---|---|---|

| Constitutional | Based on molecular formula and connectivity | Molecular Weight, Atom Count |

| Topological | Describe the 2D arrangement of atoms | Wiener Index, Kier Shape Indices |

| Geometric | Based on the 3D structure of the molecule | Molecular Surface Area, Molecular Volume |

| Physicochemical | Relate to physical and chemical properties | LogP (Hydrophobicity), Polar Surface Area (PSA) |

| Quantum-Chemical | Derived from quantum mechanics calculations | Dipole Moment, HOMO/LUMO Energies |

Quantum chemical calculations provide deep insight into the electronic structure and reactivity of molecules. These methods can be used to model the reaction pathway for the formation of this compound. By calculating the energies of transition states and intermediates, researchers can identify the most likely mechanism of formation. This understanding is invaluable for optimizing reaction conditions to minimize the generation of Impurity M, targeting the root cause of its formation rather than relying solely on downstream purification.

Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. sigmaaldrich.comoutsourcedpharma.com The goal of PAT is to enhance process understanding and enable real-time release testing. nih.gov For Impurity M, PAT tools can be implemented to monitor its formation directly within the reaction vessel. Spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, are often used. pharmtech.com These non-destructive probes can be inserted directly into the process stream to provide continuous, real-time data on the concentration of reactants, products, and impurities, allowing for immediate process adjustments to prevent the formation of Impurity M from exceeding its specified limits. semanticscholar.org

Strategies for Impurity Minimization During Synthesis and Formulation

The control and minimization of impurities are critical quality attributes in the manufacturing of active pharmaceutical ingredients (APIs) such as Ethinylestradiol. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interactions during formulation. daicelpharmastandards.com this compound, identified as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol, is a process-related impurity whose presence must be carefully controlled to ensure the final product's purity and compliance with pharmacopeial standards. synzeal.compharmaffiliates.com Effective strategies for its minimization involve rigorous control over the synthesis process and the implementation of robust purification methods.

Optimization of Reaction Conditions and Solvent Selection

The formation of process-related impurities like Impurity M is intrinsically linked to the synthetic pathway of Ethinylestradiol. A primary route for synthesizing Ethinylestradiol involves the ethynylation of estrone. google.com The minimization of byproducts is highly dependent on the precise control of reaction parameters during this key step.

Optimization of Reaction Conditions: Key reaction parameters that must be optimized include temperature, reagent stoichiometry, addition rates, and pH. For the ethynylation of estrone, maintaining a low and controlled temperature is crucial for minimizing side reactions that lead to impurity formation. google.com For instance, in syntheses using potassium acetylene (B1199291) and estrone, the reaction temperature is carefully maintained in a range of -5°C to 10°C during the addition of reagents. google.com This control helps to ensure the desired stereoselectivity and prevent the formation of isomeric or other related impurities. Post-reaction workup, including pH adjustment for acidification, is another critical step where impurities can be either generated or removed. google.com

Solvent Selection: The choice of solvent is paramount, as it influences reaction rates, equilibrium positions, and the solubility of both reactants and products. Tetrahydrofuran (THF) is a commonly cited solvent for the ethynylation reaction in Ethinylestradiol synthesis. google.com An ideal reaction solvent should provide good solubility for the reactants while potentially minimizing the solubility of byproducts, thereby reducing their formation in the reaction matrix. The solvent's properties also impact the subsequent purification steps. Since Ethinylestradiol is soluble in solvents like ethanol, acetone, and ether, but insoluble in water, these characteristics are exploited during the workup and isolation phases to separate the API from water-soluble reagents or byproducts. researchgate.net

The following table illustrates examples of reaction conditions used in processes designed to synthesize high-purity Ethinylestradiol, demonstrating the narrow operational ranges required to minimize impurities.

| Parameter | Condition Example 1 | Condition Example 2 | Rationale for Impurity Control |

| Reaction Temperature | -5 to 5°C | 0 to 10°C | Low temperatures suppress side reactions and the formation of kinetic byproducts. |

| Key Reagents | Estrone, Potassium Acetylene | Estrone, Potassium Acetylene | Precise stoichiometry prevents impurities arising from excess starting materials or reagents. |

| Reaction Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Provides a suitable medium for the reaction and influences the initial purity of the crude product. |

| Post-Reaction Quench | Addition of water | Addition of water | Used to stop the reaction and dissolve inorganic salts before extraction. |

| Isolation Step | Acidification to pH 1-2 | Acidification to pH 1-2 | Precipitates the crude Ethinylestradiol from the aqueous phase, separating it from certain impurities. |

| Data sourced from patent information on high-purity Ethinylestradiol synthesis. google.com |

Regulatory Science and Quality Assurance Perspectives on Ethynylestradiol Impurities

International Conference on Harmonisation (ICH) Guidelines for Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are recognized and implemented by regulatory authorities in Europe, Japan, the United States, and other regions. gmpinsiders.com These guidelines provide a comprehensive framework for the control of impurities. gmpinsiders.comeuropa.eu

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orgich.org This guideline applies to impurities that may arise during the manufacturing process and storage of the API, such as Ethynylestradiol. ich.org It classifies impurities into organic, inorganic, and residual solvents. ich.orgyoutube.com

The guideline establishes thresholds for reporting, identification, and qualification of organic impurities based on the maximum daily dose (MDD) of the drug substance. youtube.comslideshare.net Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. slideshare.net

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidelines. ich.orgyoutube.com

For an impurity like Ethynylestradiol Impurity M, a manufacturer must report any batch result exceeding the reporting threshold. slideshare.net If levels consistently exceed the identification threshold, the manufacturer must determine the impurity's structure. youtube.com If the impurity level surpasses the qualification threshold, comprehensive safety data is required to justify the proposed acceptance criterion in the drug substance specification. slideshare.net

Complementary to Q3A, the ICH Q3B(R2) guideline addresses impurities in new drug products. europa.eugmp-compliance.org Its focus is on degradation products that may form during the manufacturing of the drug product or during storage. gmpinsiders.comich.orgeuropa.eu It also covers reaction products between the drug substance and excipients or the container closure system. europa.eu Process impurities from the drug substance, like this compound, are generally not required to be monitored in the drug product unless they are also found to be degradation products. ich.orgeuropa.eu

Similar to Q3A, Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products, which are also linked to the maximum daily dose of the active ingredient. ich.org

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 0.1% | 0.2% | 0.5% |

| 10 mg - 100 mg | 0.1% | 0.2% | 0.5% |

| > 100 mg - 2 g | 0.1% | 0.2% | 0.2% |

| > 2 g | 0.1% | 0.1% | 0.15% |

Data sourced from ICH Q3B(R2) guidelines. ich.org

Any degradation product observed during stability studies at recommended storage conditions that is present above the identification threshold must be identified. ich.org

The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. europa.euich.orgich.org Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.orgich.org They are not completely removed by practical manufacturing techniques. ich.orgich.org

The guideline classifies residual solvents into three classes based on their toxicity risk:

Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. ich.orgich.org

Class 2: Solvents to be limited in concentration due to their inherent toxicity. ich.orgich.org The guideline sets Permitted Daily Exposure (PDE) limits for these solvents.

Class 3: Solvents with low toxic potential, for which a PDE is not considered necessary. ich.orgich.org

Manufacturers must control the levels of these solvents in their final products to meet the criteria set forth in this guideline. gmpinsiders.com

Pharmacopoeial Standards (e.g., European Pharmacopoeia, USP) for this compound

Pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official public standards for medicines and their ingredients. geneesmiddeleninformatiebank.nl These standards include monographs that define the quality criteria for a specific substance, including tests for identification, purity, and strength. uspbpep.comusp.org

The European Pharmacopoeia (Ph. Eur.) includes a monograph for Ethinylestradiol (0140). geneesmiddeleninformatiebank.nlnihs.go.jplennox.ie This monograph specifies the requirements that the substance must meet, including tests for related substances. The Ph. Eur. lists several specified impurities for Ethinylestradiol. This compound, chemically identified as 2-Methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol, is a specified impurity in the European Pharmacopoeia. synzeal.com

The United States Pharmacopeia (USP) also contains a monograph for Ethinyl Estradiol (B170435). uspbpep.comusp.orgnih.gov The monograph outlines acceptance criteria for the purity of the substance, stating it must contain not less than 97.0 percent and not more than 102.0 percent of C20H24O2, calculated on a dried basis. uspbpep.comusp.org The USP monograph also includes tests for specific impurities and may list acceptance criteria for them. The control of unspecified impurities is also required, often with a general limit. uspnf.com

Role of Impurity Standards in Regulatory Submissions (e.g., ANDA, DMF)

Impurity standards and profiles play a crucial role in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs) for active pharmaceutical ingredients.

A Drug Master File (DMF) is a confidential submission to regulatory authorities like the FDA, containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. regulations.gov For an API like Ethynylestradiol, the DMF would include a comprehensive discussion of potential and actual impurities, including this compound. youtube.com It must demonstrate that these impurities are adequately controlled through in-process controls and final specifications. youtube.com

An Abbreviated New Drug Application (ANDA) is submitted for the approval of a generic drug. regulations.gov The applicant must demonstrate that the generic product is bioequivalent and has the same quality and purity as the reference listed drug (RLD). unr.edu.ar This includes providing a detailed impurity profile. regulations.gov The ANDA must show that the levels of impurities, including specified ones like this compound, are controlled within acceptable limits. fda.gov An impurity in a generic drug substance is considered qualified if its level is similar to or below the level found in the RLD. regulations.govlachmanconsultants.com If a new impurity is found or an existing impurity is present at a higher level than in the RLD, the applicant must provide a justification, which may involve referencing scientific literature or conducting new toxicity studies. unr.edu.aripqpubs.com

Future Directions and Research Gaps for Ethynylestradiol Impurity M

Emerging Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at ultra-trace levels are paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). For Ethynylestradiol Impurity M, advancements in analytical instrumentation offer enhanced sensitivity and specificity, moving beyond conventional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. researchgate.net

Emerging technologies are critical for identifying and quantifying impurities that may exist at levels below the detection limits of standard methods. nih.gov High-Resolution Mass Spectrometry (HRMS) provides exceptional accuracy and sensitivity, enabling the precise identification of unknown impurities even in complex matrices. researchgate.netnih.gov When coupled with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with sub-2 µm particles, analysts can achieve more rapid and higher-resolution separations. chromatographyonline.com

Another promising technology is Supercritical Fluid Chromatography (SFC), which is gaining traction for its efficiency and green credentials. researchgate.net SFC can offer unique selectivity for structurally similar compounds like steroid impurities. For elemental impurities that might be present from catalysts or manufacturing processes, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers unparalleled detection capabilities, often in the parts-per-trillion range. researchgate.net These sophisticated, often hyphenated, techniques are essential for a comprehensive impurity profile of Ethynylestradiol and its related substances. pharmalex.com

| Technology | Principle | Advantage for Impurity M Detection | Reference |

|---|---|---|---|

| UHPLC-HRMS | Combines high-resolution separation with high-accuracy mass measurement. | Enables rapid detection and structural elucidation of unknown impurities at very low concentrations. | researchgate.netnih.govchromatographyonline.com |

| SFC-MS | Uses supercritical fluid as the mobile phase for separation, coupled with mass spectrometry. | Provides orthogonal selectivity compared to HPLC, improving separation of isomers and closely related steroids. | researchgate.net |

| ICP-MS | Ionizes samples with inductively coupled plasma to detect trace metals and elements. | Quantifies elemental impurities that may be present from synthesis catalysts. | researchgate.net |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Offers high efficiency for charged or polar impurities and requires minimal sample volume. | pharmalex.com |

Advanced Computational Modeling for Degradation Pathway Prediction

In silico, or computational, modeling represents a significant leap forward in pharmaceutical stability studies. Instead of relying solely on time-consuming experimental forced degradation studies, advanced software can now predict potential degradation pathways for pharmaceutical compounds. chromatographyonline.com For this compound, these tools can forecast how the molecule might break down under various stress conditions, such as exposure to acid, base, light, heat, and oxidation.

Software applications like Zeneth use a knowledge base of established chemical degradation transformations to predict the likely degradants of a given molecule. nih.govresearchgate.netlhasalimited.orgacs.org By inputting the structure of this compound, these expert systems can generate a map of potential degradation products. This predictive capability allows analytical chemists to proactively develop methods to detect these specific degradants, rather than reacting to unknown peaks that appear during stability testing. lhasalimited.org

Furthermore, computational models can assist in elucidating the structures of unknown degradation products observed during experimental studies. lhasalimited.org By comparing the mass and fragmentation patterns from HRMS with the computationally predicted structures, identification can be significantly expedited. This approach not only accelerates drug development but also contributes to a more thorough understanding of a drug substance's stability profile, which is a key component of regulatory submissions. nih.gov

| Computational Tool/Approach | Methodology | Application to Impurity M | Reference |

|---|---|---|---|

| Knowledge-Based Expert Systems (e.g., Zeneth) | Uses a curated database of chemical reaction rules to predict degradation products under various stress conditions. | Forecasts potential degradants of Impurity M, guiding analytical method development. | nih.govresearchgate.netlhasalimited.org |

| Quantum Mechanics (QM) Modeling | Calculates molecular properties and reaction energies to determine the most likely degradation pathways. | Provides mechanistic insights into the degradation process by identifying the most energetically favorable reactions. | |

| Accelerated Stability Assessment Programs (ASAP) | Uses a modified Arrhenius equation to predict shelf-life from accelerated stability data. | Models the rate of formation of degradants from Impurity M under different temperature and humidity conditions. | acdlabs.com |

Green Chemistry Approaches for Impurity Reduction in Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve process efficiency. mdpi.com These approaches are directly relevant to minimizing the formation of this compound during the manufacturing of Ethinylestradiol. The focus is on designing synthetic routes that are inherently safer, more energy-efficient, and generate less waste. plos.org

One key strategy is the use of catalysis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are preferred over stoichiometric reagents that are consumed in the reaction and generate significant waste. plos.orgnih.gov For steroid synthesis, this can lead to cleaner reaction profiles with fewer byproducts, including Impurity M. acdlabs.com

The use of alternative energy sources, such as microwave irradiation, can dramatically accelerate reaction times and increase yields, often under milder conditions than conventional heating. acdlabs.comnih.gov This can minimize thermal degradation and the formation of related impurities. Additionally, replacing traditional hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents reduces the environmental footprint and potential for solvent-related impurities. mdpi.comlhasalimited.org Biocatalysis, which uses enzymes to perform specific chemical transformations, offers high selectivity and operates under mild conditions, providing another powerful tool for clean and efficient steroid synthesis. lhasalimited.org

| Green Chemistry Approach | Principle | Potential Impact on Impurity M Reduction | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Using solid-phase catalysts that are easily recovered and reused, replacing stoichiometric reagents. | Increases reaction selectivity and reduces waste, minimizing byproduct formation. | nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to faster rates and higher yields. | Reduces reaction times and thermal exposure, potentially lowering the formation of thermal degradants. | acdlabs.comlhasalimited.org |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or supercritical CO2. | Eliminates solvent-related side reactions and reduces environmental impact. | mdpi.com |

| Biocatalysis | Employing enzymes or whole cells to catalyze specific reactions with high chemo-, regio-, and stereoselectivity. | Offers highly specific transformations, potentially avoiding the pathway that leads to Impurity M. | lhasalimited.org |

Development of Novel Derivatization Strategies for Enhanced Analysis

For trace-level quantification of steroids like this compound, particularly in biological matrices, direct analysis by LC-MS can be challenging due to poor ionization efficiency. lhasalimited.org Derivatization is a chemical modification technique used to introduce a functional group into the target molecule to improve its analytical properties, such as enhancing its ionization for mass spectrometry or its detectability for chromatography. lhasalimited.org